molecular formula C13H7Cl2F3N2O4S B3041469 N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide CAS No. 300664-69-1

N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide

Cat. No.: B3041469
CAS No.: 300664-69-1
M. Wt: 415.2 g/mol
InChI Key: WDWMVCMIRYZHKD-UHFFFAOYSA-N
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Description

N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide is a complex organic compound characterized by the presence of both chloro and trifluoromethyl groupsThe trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-chloro-3-(trifluoromethyl)aniline to form the nitro derivative, followed by sulfonation to introduce the sulphonamide group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the yield and purity of the final product, while also ensuring safety and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can lead to a variety of functionalized compounds .

Scientific Research Applications

N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl piperidinol
  • 4-chloro-3-(trifluoromethyl)phenyl carbamate

Uniqueness

N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-1-7(5-9(10)13(16,17)18)19-25(23,24)8-2-4-11(15)12(6-8)20(21)22/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMVCMIRYZHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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